molecular formula C13H11F3N2O3S B265855 N-(6-methoxy-3-pyridinyl)-3-(trifluoromethyl)benzenesulfonamide

N-(6-methoxy-3-pyridinyl)-3-(trifluoromethyl)benzenesulfonamide

Katalognummer B265855
Molekulargewicht: 332.3 g/mol
InChI-Schlüssel: VEOODOPQWWXUGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-methoxy-3-pyridinyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed by Takeda Pharmaceutical Company Limited. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Wirkmechanismus

TAK-659 acts as a reversible inhibitor of the BTK pathway by binding to the ATP-binding site of BTK. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of B-cell receptor signaling and the activation of immune cells. TAK-659 has shown potent activity against both wild-type and mutant forms of BTK, making it a promising therapeutic agent for the treatment of diseases associated with BTK dysregulation.
Biochemical and physiological effects:
TAK-659 has been shown to have potent activity against various cancer cell lines, including lymphoma and leukemia cells. In addition, TAK-659 has been shown to have anti-inflammatory effects in preclinical models of autoimmune disorders, such as rheumatoid arthritis and lupus.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of TAK-659 is its high level of selectivity and potency against the BTK pathway. This makes it an ideal tool for studying the role of BTK in various diseases and for developing targeted therapies against BTK dysregulation. However, one of the limitations of TAK-659 is its relatively short half-life, which may limit its efficacy in vivo.

Zukünftige Richtungen

There are several potential future directions for the development of TAK-659. One potential application is in the treatment of B-cell malignancies, such as leukemia and lymphoma. In addition, TAK-659 may have potential applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of TAK-659 in these diseases. Finally, TAK-659 may have potential applications in combination therapies with other targeted agents, such as inhibitors of the PI3K pathway or the mTOR pathway.
Conclusion:
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown potent activity against the BTK pathway in preclinical studies. This compound has potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of TAK-659 in these diseases.

Synthesemethoden

The synthesis of TAK-659 involves several steps, including the reaction of 6-methoxy-3-pyridinylamine with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base, followed by purification through column chromatography. The final product is obtained as a white solid with a high level of purity.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results as a potent and selective inhibitor of the Bruton’s tyrosine kinase (BTK) pathway. BTK is a key signaling molecule involved in the activation of immune cells, and its dysregulation has been implicated in the pathogenesis of various diseases, including B-cell malignancies and autoimmune disorders.

Eigenschaften

Produktname

N-(6-methoxy-3-pyridinyl)-3-(trifluoromethyl)benzenesulfonamide

Molekularformel

C13H11F3N2O3S

Molekulargewicht

332.3 g/mol

IUPAC-Name

N-(6-methoxypyridin-3-yl)-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C13H11F3N2O3S/c1-21-12-6-5-10(8-17-12)18-22(19,20)11-4-2-3-9(7-11)13(14,15)16/h2-8,18H,1H3

InChI-Schlüssel

VEOODOPQWWXUGD-UHFFFAOYSA-N

SMILES

COC1=NC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Kanonische SMILES

COC1=NC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.